BenchChemオンラインストアへようこそ!

3-methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Physicochemical profiling ADME prediction Lead optimization

This mono‑methyl hexahydrodibenzo‑diazepin‑1‑one (ChemBridge ID 7980862) is the direct SAR probe for the 3,3‑dimethyl analog with validated DXR inhibitory activity (IC₅₀ 3.12 µM). Its lower LogP (3.74 vs. ~5.18) predicts improved aqueous solubility for enzymatic assays and places it within favorable CNS MPO space. Procure for head‑to‑head studies on target engagement, blood‑brain barrier penetration, and radical‑scavenging potency. Supplied as a free‑form solid suitable for high‑throughput and biophysical screening.

Molecular Formula C20H20N2O
Molecular Weight 304.4 g/mol
Cat. No. B4221616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
Molecular FormulaC20H20N2O
Molecular Weight304.4 g/mol
Structural Identifiers
SMILESCC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC=CC=C4)C(=O)C1
InChIInChI=1S/C20H20N2O/c1-13-11-17-19(18(23)12-13)20(14-7-3-2-4-8-14)22-16-10-6-5-9-15(16)21-17/h2-10,13,20-22H,11-12H2,1H3
InChIKeyLFCHRQPHDAUMER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one – Compound Identity, Class Assignment, and Procurement Context


3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one (ChemBridge ID 7980862; molecular formula C₂₀H₂₀N₂O; MW 304.4 g/mol) belongs to the hexahydrodibenzo[b,e][1,4]diazepin-1-one class, a tricyclic benzodiazepine scaffold recognized in screening libraries for CNS-targeted and antiproliferative discovery programs . The compound is listed in the ChemBridge CORE screening library and accessible via the Hit2Lead.com procurement portal. Its structure features a single methyl substituent at position 3 rather than the gem‑dimethyl substitution found in the most widely studied analog 3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one [1]. This mono‑methyl topology creates measurable differences in lipophilicity, aqueous solubility, and steric profile that are relevant for lead‑optimization workflows, chemical biology probe selection, and structure–activity relationship (SAR) expansion . The compound is supplied as a solid, free‑form screening sample suitable for high‑throughput and biophysical assays.

Why 3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Cannot Be Replaced by Close In‑Class Analogs


Within the hexahydrodibenzo[b,e][1,4]diazepin-1-one family, small alterations at the 3‑position produce large shifts in physicochemical parameters that directly impact assay behavior. The target compound carries a single methyl group at C‑3 (LogP = 3.74; LogSW = –4.61; MW = 304), whereas the closest commercial analog—3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one—has a gem‑dimethyl motif (LogP ≈ 5.18; MW = 318) . These differences in calculated logP (~1.4 units) and aqueous solubility are non‑trivial: they can shift apparent IC₅₀ values in cell‑based assays, alter protein‑binding artifacts, and change solubility‑limited screening outcomes. Moreover, the 3,3‑dimethyl analog has documented inhibitory activity against 1‑deoxy‑D‑xylulose‑5‑phosphate reductoisomerase (DXR; IspC) from *Plasmodium falciparum* with IC₅₀ values in the micromolar range [1], whereas the mono‑methyl compound remains unprofiled for this target. Procurement of the wrong in‑class compound therefore risks introducing an unwanted change in both ADME‑relevant properties and target‑engagement profile, undermining SAR continuity and hit‑validation campaigns.

Quantitative Differentiation Evidence for 3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Versus Closest Analogs


LogP Differential of ~1.4 Units Between Mono‑Methyl (Target) and Gem‑Dimethyl Analog Drives Aqueous Solubility Distinction

The target compound exhibits a calculated partition coefficient (LogP) of 3.74, whereas the closest in‑class comparator 3,3‑dimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one has a reported LogP of approximately 5.18 . This difference of ~1.4 log units translates to a predicted aqueous solubility (LogSW) of –4.61 for the target versus –6.15 for the gem‑dimethyl analog (Hit2Lead data) . In the context of screening library selections, the lower LogP and higher predicted solubility of the mono‑methyl compound reduce the risk of aggregate‑based false positives and precipitation in aqueous assay buffers, a common failure mode for highly lipophilic dibenzodiazepinones [1].

Physicochemical profiling ADME prediction Lead optimization

Steric and Conformational Divergence: Mono‑Methyl at C‑3 Preserves a Free Cyclohexenone Face, Unlike the Gem‑Dimethyl Scaffold

The 3‑mono‑methyl substitution in the target compound leaves one face of the cyclohexenone ring unsubstituted, whereas the 3,3‑dimethyl analog presents a quaternary carbon with two methyl groups occupying both axial and equatorial positions [1]. Crystallographic and 2D NMR studies on related hexahydrodibenzo[b,e][1,4]diazepin-1-ones confirm that the cyclohexenone ring adopts a half‑chair or envelope conformation, and the presence of gem‑dimethyl groups restricts conformational flexibility compared with a mono‑substituted system [1]. This conformational constraint alters the spatial orientation of the 11‑phenyl ring relative to the tricyclic core, which is predicted to modulate π‑stacking interactions with aromatic residues in hydrophobic binding pockets [2].

Conformational analysis Scaffold diversification Medicinal chemistry

Class‑Level Antimalarial Target Engagement: The 3,3‑Dimethyl Analog Is a Validated DXR Inhibitor (IC₅₀ in the Micromolar Range), While the Mono‑Methyl Target Is Unprofiled—Creating a Clear Hypothesis‑Testing Opportunity

The 3,3‑dimethyl‑11‑phenyl analog has been identified as a potent antagonist of *Plasmodium falciparum* 1‑deoxy‑D‑xylulose‑5‑phosphate reductoisomerase (DXR; IspC), with an enzymatic IC₅₀ in the micromolar range and a BRENDA‑listed IC₅₀ of 3.12 µM (pH 7.5, 22 °C) [1]. In silico docking and molecular dynamics simulations indicate that the dibenzodiazepinone scaffold occupies the fosmidomycin‑binding pocket of DXR, with the 11‑phenyl group engaging a hydrophobic sub‑pocket [1]. The target compound, lacking the second 3‑methyl group, is predicted to exhibit a subtly different binding pose and may display altered kinetics or selectivity versus the human ortholog. No direct enzymatic or cellular data are currently available for the target compound, establishing a clear research gap for comparative DXR inhibition profiling . In contrast, the unsubstituted parent compound 11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one (MW 290) lacks the lipophilic methyl anchor entirely and has no reported DXR activity.

Antimalarial drug discovery DXR/IspC inhibition Target validation

Antioxidant SAR Anchor: DPPH Radical Scavenging IC₅₀ of 470 nM Reported for a Structurally Related 3,3‑Dimethyl‑11‑(substituted‑phenyl) Analog Provides a Quantitative Benchmark for Oxidative Stress Panel Screening

A series of 11‑substituted‑3,3‑dimethyl‑2,3,4,5,10,11‑hexahydrodibenzo[b,e][1,4]diazepin‑1‑one derivatives were evaluated in a DPPH (2,2‑diphenyl‑1‑picrylhydrazyl) free‑radical scavenging assay, with seven derivatives exhibiting IC₅₀ values ranging from 76 to 489 nM [1]. The reference compound SD‑7 (Antioxidant agent‑7) showed an IC₅₀ of 470 nM [1]. While the target 3‑mono‑methyl compound was not included in this specific study, the data establish that the hexahydrodibenzo[b,e][1,4]diazepin‑1‑one scaffold is intrinsically capable of sub‑micromolar radical scavenging when appropriately substituted [1]. The target compound’s lower LogP may enhance aqueous‑phase antioxidant assay compatibility relative to more lipophilic analogs. The anxiolytic activity reported for select derivatives in the same study (efficacious at oral doses of 1.0 mg/kg in the elevated plus‑maze model) provides a secondary phenotypic anchor [2].

Antioxidant screening Free radical scavenging CNS drug discovery

Procurement Differentiation: The Target Compound Occupies a Unique MW–LogP–tPSA Space Not Duplicated by Any Single Commercially Available Analog in the ChemBridge Screening Collection

Within the ChemBridge Hit2Lead screening collection, the target compound (ID 7980862; MW 304; LogP 3.74; tPSA 41.1 Ų; 2 H‑bond donors; 1 H‑bond acceptor; 1 rotatable bond) occupies a distinct region of drug‑like chemical space relative to its closest commercial analogs . The most similar compound by 2D Tanimoto similarity (95%) is 3,3,8‑trimethyl‑11‑phenyl‑2,3,4,5,10,11‑hexahydro‑1H‑dibenzo[b,e][1,4]diazepin‑1‑one (MW 332; LogP 4.09; tPSA 41.1 Ų), which adds both an additional methyl and a ring substitution . The unsubstituted parent (ID 6255428; MW 290; LogP 2.55; tPSA 41.1 Ų) is substantially more hydrophilic. No other analog simultaneously provides the exact combination of MW = 304, LogP = 3.74, mono‑methyl at C‑3, and unsubstituted 11‑phenyl ring . This uniqueness makes the target compound the only choice for SAR studies specifically interrogating the effect of a single methyl substituent in the absence of additional ring modifications.

Screening library selection Chemical diversity Procurement specification

High‑Value Application Scenarios for 3-Methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one Based on Quantitative Differentiation Evidence


SAR-by-Catalog Expansion of Antimalarial DXR Inhibitor Series

Given the validated DXR inhibitory activity of the 3,3‑dimethyl analog (IC₅₀ = 3.12 µM) [1], the target mono‑methyl compound should be procured as the immediate SAR probe to test whether removal of one methyl group affects potency, ligand efficiency, or selectivity versus human IspC. The lower LogP (3.74 vs. ~5.18) also predicts improved aqueous solubility for enzymatic assay conditions, potentially reducing the need for DMSO co‑solvent that can artifactually inhibit metalloenzymes like DXR.

CNS Drug Discovery: Physicochemical Prioritization for Blood–Brain Barrier Penetration Screening

The target compound’s tPSA of 41.1 Ų, MW of 304, and LogP of 3.74 place it within favorable CNS MPO (Multiparameter Optimization) space [1]. In contrast, the 3,3‑dimethyl analog (LogP ≈ 5.18) exceeds typical CNS drug‑likeness thresholds for lipophilicity. Procurement for parallel artificial membrane permeability assay (PAMPA‑BBB) and MDR1‑MDCK efflux ratio determination would establish whether the mono‑methyl modification confers a measurable brain‑penetration advantage, a parameter critical for anxiolytic and anticonvulsant screening programs .

Oxidative Stress and Neuroprotection Panel Screening with Quantitative DPPH Benchmarking

The scaffold‑level DPPH IC₅₀ range of 76–489 nM established for dibenzodiazepinone derivatives [1] provides a quantitative benchmark for head‑to‑head testing of the target compound. Procurement enables direct comparison of radical‑scavenging potency between the mono‑methyl and gem‑dimethyl substitution patterns. Coupled with the class‑level anxiolytic activity reported at 1.0 mg/kg oral dose [1], the compound is a logical inclusion in multimodel neuroprotection cascades (e.g., glutamate‑induced excitotoxicity, H₂O₂‑induced oxidative stress in SH‑SY5Y or primary neuronal cultures).

Chemical Biology Probe Development: Conformational Restriction as a Tool for Target Deconvolution

The conformational difference between the mono‑methyl (free cyclohexenone face) and gem‑dimethyl (quaternary carbon) scaffolds [1] can be exploited for target deconvolution by cellular thermal shift assay (CETSA) or photoaffinity labeling. If the two compounds engage different subsets of cellular targets despite sharing the same core, the mono‑methyl compound may serve as a more selective chemical probe. Procurement of both compounds for tandem chemoproteomics experiments would resolve this hypothesis and inform medicinal chemistry strategy.

Quote Request

Request a Quote for 3-methyl-11-phenyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.